molecular formula C17H19N3O2S B2537886 N-(1-(benzofuran-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034610-48-3

N-(1-(benzofuran-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2537886
CAS No.: 2034610-48-3
M. Wt: 329.42
InChI Key: XIVSSCXNDHRKPS-UHFFFAOYSA-N
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Description

N-(1-(benzofuran-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

The synthesis and reactivity of benzofuran derivatives, similar to N-(1-(benzofuran-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, have been a subject of interest in chemical research. For instance, N-(1-Naphthyl)furan-2-carboxamide was synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 to obtain the corresponding thioamide. This thioamide was then oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent various electrophilic substitution reactions (А. Aleksandrov & М. М. El’chaninov, 2017).

Antibacterial Activity

A series of innovative derivatives containing the benzofuran moiety were synthesized and evaluated for their antibacterial activity against various pathogenic microorganisms. These compounds demonstrated promising results in inhibiting the growth of both gram-negative and gram-positive bacteria, which underscores the potential of benzofuran derivatives in developing new antibacterial agents (M. Idrees, S. Kola, & N. Siddiqui, 2019).

Anticancer Evaluation

The synthesis of Schiff's bases containing thiadiazole scaffolds and benzamide groups, which are associated with significant biological properties, has been explored for their potential anticancer activities. These compounds were evaluated in vitro against a panel of human cancer cell lines, demonstrating promising GI50 values comparable to standard drugs. This highlights the therapeutic potential of such compounds in cancer treatment (S. Tiwari, S. Siddiqui, et al., 2017).

Antimicrobial Screening

Another study synthesized 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives and evaluated their in vitro antibacterial activity. The synthesized compounds exhibited significant inhibitory effects against pathogenic bacteria such as S. aureus and E. coli, indicating their potential as antimicrobial agents (M. Idrees, Y. G. Bodkhe, et al., 2020).

Mechanism of Action

The mechanism of action of benzofuran compounds can vary widely depending on their specific structure and the target they interact with. Some benzofuran derivatives have shown antimicrobial properties .

Future Directions

Benzofuran compounds have attracted significant attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds . Future research may focus on exploring the therapeutic potential of these compounds for various diseases.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-3-6-14-16(23-20-19-14)17(21)18-11(2)9-13-10-12-7-4-5-8-15(12)22-13/h4-5,7-8,10-11H,3,6,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVSSCXNDHRKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC(C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.